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Introduction
Lintitript (also known as SR 27897) is a potent, selective, and competitive non-peptide

antagonist of the cholecystokinin 1 (CCK1) receptor.[1] Although its development for appetite

disorders was halted, its well-defined mechanism of action continues to be of significant

interest for researchers studying gastrointestinal physiology and pharmacology. This document

provides an in-depth technical overview of lintitript's mechanism of action in the GI tract,

summarizing key quantitative data, detailing experimental protocols, and visualizing relevant

biological pathways.

Core Mechanism of Action
Lintitript exerts its effects by competitively binding to the CCK1 receptor, thereby blocking the

endogenous ligand, cholecystokinin (CCK), from activating its downstream signaling cascades.

[1][2] CCK is a crucial peptide hormone in the gastrointestinal system, responsible for

mediating pancreatic enzyme secretion and smooth muscle contraction of the gallbladder and

stomach.[3] By antagonizing the CCK1 receptor, lintitript effectively inhibits these processes.

This action is highly selective for the CCK1 receptor subtype, with significantly lower affinity for

the CCK2 receptor.[1][2]

CCK1 Receptor Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1675547?utm_src=pdf-interest
https://www.benchchem.com/product/b1675547?utm_src=pdf-body
https://www.tocris.com/products/sr-27897_2190
https://www.benchchem.com/product/b1675547?utm_src=pdf-body
https://www.benchchem.com/product/b1675547?utm_src=pdf-body
https://www.tocris.com/products/sr-27897_2190
https://safetyglasses.utechproducts.com/product/tocris-sr-27897-1613605
https://www.researchgate.net/publication/339146060_In_vitro_and_in_vivo_Studies_of_Linagliptin_Loaded_Non-Ionic_Surfactant_Vesicles_Using_Statistical_Optimization
https://www.benchchem.com/product/b1675547?utm_src=pdf-body
https://www.tocris.com/products/sr-27897_2190
https://safetyglasses.utechproducts.com/product/tocris-sr-27897-1613605
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gq alpha subunit. Upon activation by CCK, the Gq protein stimulates phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on

the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in

intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are the key events that

mediate the physiological effects of CCK, such as enzyme secretion and muscle contraction.

Lintitript, by blocking the initial binding of CCK, prevents the initiation of this signaling

cascade.
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Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of

lintitript.

Table 1: In Vitro Receptor Binding and Activity
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Parameter Value Species/Tissue Comments Reference

Ki 0.2 nM -

Competitive

antagonist at the

CCK1 receptor.

[1]

EC50 (CCK1) 6 nM -
Functional

antagonism.
[1][4]

EC50 (CCK2) 200 nM -

Demonstrates

>33-fold

selectivity for

CCK1 over

CCK2.

[1][4]

pA2 (Rat

Pancreatic Acini)
7.50 Rat

Antagonism of

CCK-stimulated

amylase release.

[1]

pA2 (Guinea Pig

Gall Bladder)
9.57 Guinea Pig

Antagonism of

CCK-induced

contractions.

[1]

IC50 (Rat

Pancreas)
0.58 nM Rat

Inhibition of

[125I]CCK

binding to CCK1

receptors.

[1]

IC50 (Guinea Pig

Cortex)
479 nM Guinea Pig

Inhibition of

[125I]CCK

binding to CCK2

sites.

[1]

Table 2: In Vivo Efficacy in Gastrointestinal Models
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Model ED50 Species
Route of
Administrat
ion

Comments Reference

CCK-induced

inhibition of

gastric

emptying

3 µg/kg Mouse p.o.

Antagonized

the inhibitory

effect of CCK

on gastric

emptying of a

charcoal

meal.

[5]

CCK-induced

gall bladder

emptying

72 µg/kg Mouse p.o.

Inhibited

CCK-induced

gallbladder

emptying.

[5]

Egg yolk-

induced gall

bladder

emptying

27 µg/kg Mouse p.o.

Active

against

endogenousl

y released

CCK.

[5]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay ([3H]SR 27897)
This protocol outlines the method used to determine the binding characteristics of lintitript to
the human CCK1 receptor.

Preparation Incubation Separation Quantification Data Analysis

Prepare membranes from
cells expressing human

CCK1 receptor

Incubate membranes with
[3H]SR 27897 and varying

concentrations of competitor

Separate bound and free
radioligand by rapid

vacuum filtration

Quantify radioactivity
on filters using liquid
scintillation counting

Analyze data to determine
IC50 and Ki values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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